(2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a useful research compound. Its molecular formula is C15H10ClNO5 and its molecular weight is 319.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0247501 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clathrate Formation in Organic Chemistry
Research demonstrates that compounds similar to (2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone, particularly those involving chlorophenyl and nitrophenyl groups, play a significant role in clathrate formation with benzene. The edge-to-face interaction between aromatic rings is crucial in the formation and stabilization of these inclusion complexes, showcasing the potential application in molecular encapsulation and host-guest chemistry (Eto et al., 2011).
Reactivity Towards Nucleophiles in Organic Synthesis
Another study highlights the synthesis of compounds featuring a chlorophenyl group, where the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles under different conditions was explored. This research provides insights into the functionalization of aromatic compounds, potentially applicable in the development of novel organic synthesis methodologies (Pouzet et al., 1998).
Biological Evaluation and Docking Studies
Further investigations into chlorophenyl and nitrophenyl-containing compounds have led to the synthesis of novel pyrazoline derivatives, which were evaluated for their anti-inflammatory and antibacterial activities. The findings indicate potential applications in drug discovery, particularly in designing anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Antimicrobial Activity and Predictive ADME Studies
The synthesis and characterization of imidazol-1-yl methanones, which include aryl groups similar to those in this compound, demonstrated significant antibacterial properties. These compounds offer a pathway for developing new antibiotics with broad-spectrum capabilities. Predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies further enhance their potential application in medicinal chemistry (Chandra et al., 2020).
Synthesis and Molecular Docking in Drug Discovery
Research on the synthesis of oxazole clubbed pyridyl-pyrazolines, which bear structural resemblances to the compound , showed promising anticancer and antimicrobial activities. Molecular docking studies suggested these compounds could be used to overcome microbial resistance to pharmaceuticals, indicating their significance in the development of new therapeutic agents (Katariya et al., 2021).
Properties
IUPAC Name |
(2-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(22-6-5-21-13)8-12(10)17(19)20/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVVQJHGWUOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163426 |
Source
|
Record name | (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-11-8 |
Source
|
Record name | (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164526-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.